molecular formula C13H22O2Si B1316669 3-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenol CAS No. 96013-78-4

3-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenol

Cat. No. B1316669
CAS RN: 96013-78-4
M. Wt: 238.4 g/mol
InChI Key: LDTQLNVJNNRXRM-UHFFFAOYSA-N
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Description

“3-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenol” is an organic compound that contains a tert-butyldimethylsilyloxy group . This group is approximately 10^4 times more hydrolytically stable than trimethylsilyl ethers, making it more promising for certain applications .


Chemical Reactions Analysis

Tert-butyldimethylsilyl ethers are stable to aqueous base but can be converted back to alcohols under acidic conditions . They can also be cleaved to alcohols by treatment with 2-3 equivalents of tetra-n-butylammonium fluoride (TBAF) in THF at 25°C .

Scientific Research Applications

Catalytic Reactions

Phenolic compounds are utilized in catalytic reactions due to their ability to undergo ortho-ethynylation, a process important for the synthesis of complex organic molecules. For instance, phenols have been ethynylated at the ortho position with silylated chloroethyne in the presence of a catalytic amount of GaCl3, demonstrating the utility of phenolic compounds in facilitating bond formations crucial for organic synthesis (Kobayashi, Arisawa, & Yamaguchi, 2002).

Antioxidant Properties

Phenolic compounds exhibit significant antioxidant activity, a property explored for stabilizing materials against oxidative degradation. Studies have investigated the thermodynamic and kinetic reactivity of bisphenol antioxidants, revealing insights into their efficiency as antioxidants and polymerization inhibitors. This research highlights the potential of phenolic compounds in materials science for enhancing the durability and lifespan of polymers (Lucarini, Pedulli, Valgimigli, Amorati, & Minisci, 2001).

Ligand Chemistry

Phenolic compounds serve as versatile ligands in coordination chemistry, enabling the synthesis of complex metal-organic frameworks. Their ability to coordinate with metals has been exploited in the synthesis of complexes with specific structural and electronic properties, which are of interest for catalysis, magnetic materials, and as models for biological systems (Brown, Harris, Yin, Silverwood, Kazarian, Hellgardt, Shaffer, & Williams, 2014).

Synthesis and Structural Analysis

The synthesis and structural elucidation of phenolic compounds are fundamental to understanding their reactivity and potential applications. Research has detailed the synthesis of various phenolic compounds, including their characterization and the investigation of their properties through techniques such as X-ray crystallography and NMR spectroscopy. These studies provide a foundation for further exploration of their applications in material science, catalysis, and organic synthesis (Miranda, Silva, & Liebman, 2015).

Future Directions

The tert-butyldimethylsilyloxy group holds promise for various applications due to its high hydrolytic stability . Future research may focus on developing more efficient methods for the synthesis and deprotection of compounds containing this group .

properties

IUPAC Name

3-[[tert-butyl(dimethyl)silyl]oxymethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2Si/c1-13(2,3)16(4,5)15-10-11-7-6-8-12(14)9-11/h6-9,14H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTQLNVJNNRXRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60565781
Record name 3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenol

CAS RN

96013-78-4
Record name 3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96013-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 79 g of 3-(hydroxymethyl)phenol in 300 mL of DMF cooled at 0° C. was added 50 g of imidazole followed by 101 g of tert-butyl(chloro)dimethylsilane. The reaction was warmed to rt and stirred overnight. The reaction was quenched with aqueous NH4Cl, extracted with EtOAc and washed with brine, dried over sodium sulfate, evaporated, and purified by flash chromatography (10–30% EtOAc/hexane) to afford 140 g of the title compound as a yellow oil.
Quantity
79 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
101 g
Type
reactant
Reaction Step Three

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